molecular formula C14H23NO3 B2651537 tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate CAS No. 862487-24-9

tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate

Cat. No.: B2651537
CAS No.: 862487-24-9
M. Wt: 253.342
InChI Key: AAUOCJMGWYEMHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate: is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol , is known for its stability and reactivity, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate stands out due to its unique bicyclic structure, which imparts significant stability and reactivity. This makes it particularly useful in synthetic applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

tert-butyl N-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-6-9(8-10(14)16)13(14,4)5/h9H,6-8H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUOCJMGWYEMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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